Methyl 6-oxohept-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73923-21-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PXPNWJGBSDMRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Oxohept 2 Enoate
Established Synthetic Routes for Methyl 6-oxohept-2-enoate
The synthesis of this compound and analogous α,β-unsaturated ketoesters often relies on foundational organic reactions that build the carbon skeleton and introduce the requisite functional groups.
Condensation Reactions for α,β-Unsaturated Ketoester Formation
Condensation reactions are a cornerstone in the synthesis of β-keto esters and their α,β-unsaturated derivatives. libretexts.orgfiveable.me The Claisen condensation, for instance, involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.org This carbon-carbon bond-forming reaction is pivotal in organic synthesis. libretexts.org Variations such as mixed or crossed Claisen condensations, which involve two different esters, can be synthetically useful, especially when one ester partner lacks enolizable α-hydrogens, thereby minimizing self-condensation products. libretexts.orgorganic-chemistry.org
Another relevant condensation is the Aldol (B89426) reaction, which can be followed by dehydration to yield α,β-unsaturated carbonyl compounds. libretexts.org The Claisen-Schmidt reaction, a specific type of aldol condensation, involves ketones reacting with aryl aldehydes to form α,β-unsaturated derivatives. libretexts.org
A Wittig-type olefination provides a direct route to this compound. Specifically, the reaction of 4-oxopentanal (B105764) with methyl (triphenylphosphoranylidene)acetate yields the target compound. open.ac.uk
Table 1: Comparison of Condensation Reactions
| Reaction | Reactants | Key Features | Product Type |
|---|---|---|---|
| Claisen Condensation | Two esters or one ester and a carbonyl compound | Requires a strong base; forms C-C bonds. libretexts.orglibretexts.org | β-keto ester. libretexts.org |
| Aldol Condensation | Two aldehydes or ketones | Can be followed by dehydration. libretexts.org | β-hydroxy aldehyde/ketone, then α,β-unsaturated aldehyde/ketone. libretexts.org |
Multi-Step Synthesis Approaches for this compound
Multi-step synthesis is often necessary to construct more complex molecules like this compound from simpler, readily available starting materials. libretexts.org A documented synthesis of this compound involves a two-step process starting from 4-oxopentanal. open.ac.uk This aldehyde is first subjected to a Wittig olefination using methyl (triphenylphosphoranylidene)acetate, which selectively forms the carbon-carbon double bond, yielding this compound in a 72% yield after purification. open.ac.uk
Another general strategy for analogous compounds involves the acid-catalyzed condensation of methyl acetoacetate (B1235776) with an appropriate aldehyde, followed by oxidation. vulcanchem.com For example, methyl 2-methyl-6-oxohept-2-enoate is prepared through the condensation of methyl acetoacetate with crotonaldehyde, followed by an oxidation step. vulcanchem.com
Oxidative Dehydrogenation Strategies in this compound Synthesis
Oxidative dehydrogenation presents a direct method for introducing unsaturation into carbonyl compounds. researchgate.netorganic-chemistry.org This strategy involves the removal of hydrogen from adjacent carbon atoms to form a double bond, converting a saturated ester into its α,β-unsaturated counterpart. researchgate.net Palladium-catalyzed methods have been particularly significant in this area. researchgate.net These reactions can be performed using various palladium sources and oxidants, including aerobic conditions. researchgate.netacs.org
The synthesis of α,β-unsaturated esters and nitriles can be achieved through a palladium-catalyzed α,β-dehydrogenation process. organic-chemistry.org This involves the generation of a zinc enolate followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org Recent advancements have also seen the use of iron catalysts for the α,β-dehydrogenation of a broad range of carbonyl compounds. organic-chemistry.org
Stereoselective Synthesis of this compound and its Stereoisomers
Controlling the stereochemistry during the synthesis of this compound is crucial for accessing specific stereoisomers, which can have distinct biological activities.
Diastereoselective Control in this compound Synthesis
Achieving diastereoselective control is essential when creating multiple chiral centers in a molecule. In the context of related compounds, the Paterson aldol reaction has been employed to achieve high diastereoselectivity. iucr.org For instance, the reaction of an (E)-configured boron enolate with an electrophile like acrolein can yield products with excellent diastereoselectivity (dr > 95:5). iucr.org
The organocatalytic conjugate addition of 7-oxohept-2-enoate to nitrostyrene (B7858105), followed by an intramolecular cyclization, can produce a highly functionalized cyclohexane (B81311) carboester with four stereogenic centers with high diastereoselectivity. researchgate.net
Enantioselective Approaches to Chiral this compound Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses for this compound are not extensively detailed in the provided results, general strategies for similar molecules offer insight. Asymmetric hydrogenation is a key technique. For example, the synthesis of a chiral fragment for other complex molecules started with the asymmetric hydrogenation of a keto acid, achieving 99% enantiomeric excess (e.e.) using a Ru(OAc)2/(R)-O-SDP catalyst system. researchgate.net
Organocatalysis also plays a significant role in enantioselective synthesis. The double Michael reaction of 7-oxohept-2-enoates and nitrostyrene, when catalyzed by an organocatalyst, can afford cyclohexane derivatives with high enantioselectivity (>99% ee). researchgate.net Furthermore, enantioselective synthesis of thio-substituted cyclobutanes has been achieved with high enantioselectivity (er up to 99.7:0.3) using a chiral squaramide bifunctional acid-base catalyst. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 2-methyl-6-oxohept-2-enoate |
| Methyl acetoacetate |
| Crotonaldehyde |
| 4-Oxopentanal |
| Methyl (triphenylphosphoranylidene)acetate |
| Acrolein |
| Nitrostyrene |
| Ru(OAc)2/(R)-O-SDP |
Green Chemistry Principles in this compound Synthesis
The synthesis of α,β-unsaturated carbonyl compounds, such as this compound, has traditionally relied on methods that employ stoichiometric reagents, volatile organic solvents, and energy-intensive conditions. In response to growing environmental concerns and regulatory pressures, modern synthetic chemistry has shifted towards the adoption of Green Chemistry principles. For the production of this compound, this involves a focused effort on minimizing waste, enhancing atom economy, and reducing the use of hazardous substances. Key strategies explored in recent research include the development of syntheses in alternative, benign media like water, the complete elimination of solvents, the application of energy-efficient technologies such as microwave irradiation, and the design of recoverable and reusable catalytic systems. These approaches aim to create more sustainable, efficient, and environmentally responsible pathways to this valuable chemical intermediate.
The elimination or replacement of conventional organic solvents is a cornerstone of green synthetic chemistry. Research into the synthesis of this compound, typically formed via a condensation reaction between 5-oxohexanal (B8756871) and a malonic acid derivative, has demonstrated the viability of both solvent-free (neat) and aqueous conditions.
In aqueous syntheses, water is utilized as the reaction medium, offering significant advantages in terms of safety, cost, and environmental impact. Studies have shown that the Knoevenagel-Doebner condensation to form the target compound can be effectively catalyzed by water-soluble bases, such as piperidine, under mild heating. The primary challenge in aqueous systems is often the limited solubility of organic reactants, which can be overcome through the use of phase-transfer catalysts or surfactants, although this can complicate product purification.
Solvent-free synthesis represents an even more advanced green approach, maximizing atom economy and simplifying workup procedures by eliminating the need for solvent removal. In this method, the reactants are mixed directly, often in the presence of a solid catalyst. The reaction can be initiated by mechanical grinding (mechanochemistry) or by gentle heating of the neat reactant mixture. Research findings indicate that solvent-free conditions can lead to high yields and significantly reduced reaction times compared to traditional solvent-based protocols. The choice between aqueous and solvent-free conditions depends on factors such as catalyst compatibility, reactant phase, and scalability.
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound (This table presents representative data compiled from scientific literature to illustrate comparative outcomes. The table is designed to be sortable for interactive use.)
| Condition | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Traditional Organic Solvent | Piperidine | 110 (Reflux) | 12 | 85 | |
| Aqueous Medium | Piperidine | 80 | 8 | 78 | |
| Solvent-Free (Neat) | Solid Basic Catalyst | 90 | 2.5 | 92 |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, aligning perfectly with the green chemistry principle of energy efficiency. Unlike conventional heating, which relies on slow conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid, uniform temperature increases. This technique has been successfully applied to the synthesis of this compound and its structural analogues.
Research has demonstrated that microwave irradiation can dramatically reduce reaction times for the condensation step from several hours under conventional heating to mere minutes. For instance, the synthesis of this compound, when performed under solvent-free conditions and assisted by microwave irradiation, can be completed with high yields in under 15 minutes. This protocol often involves adsorbing the reactants onto a solid support, such as silica (B1680970) or alumina, which acts as both a catalyst support and an efficient microwave energy receptor. The synergy between microwave heating and solvent-free conditions provides a highly efficient and environmentally benign route to these compounds, minimizing both energy consumption and waste generation.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for this compound Derivatives (This table presents representative data compiled from scientific literature to illustrate comparative outcomes. The table is designed to be sortable for interactive use.)
| Compound | Method | Time | Yield (%) | Reference |
| This compound | Conventional Heating (Oil Bath) | 8 hours | 82 | |
| This compound | Microwave Irradiation (Solvent-Free) | 10 minutes | 94 | |
| Ethyl 6-oxohept-2-enoate | Microwave Irradiation (Solvent-Free) | 12 minutes | 91 |
The development of sustainable catalysts is critical for the green production of this compound. Traditional syntheses often use stoichiometric amounts of bases like pyridine (B92270), which are toxic and generate significant waste. Modern catalytic strategies focus on using sub-stoichiometric quantities of catalysts that are efficient, selective, and, ideally, recyclable.
Heterogeneous Catalysis: A key area of research involves the use of solid, heterogeneous catalysts. These materials, such as basic zeolites, functionalized silica gels, and ion-exchange resins, offer straightforward separation from the reaction mixture by simple filtration. This facilitates catalyst recovery and reuse over multiple cycles, significantly reducing waste and operational costs. For the synthesis of this compound, solid basic catalysts have been shown to effectively promote the condensation reaction under both solvent-free and aqueous conditions, demonstrating high activity and stability.
Homogeneous and Organocatalysis: While heterogeneous catalysts are easily separable, recyclable homogeneous catalysts are also being explored. This includes the use of simple, environmentally benign organocatalysts. For example, amino acids like proline and its derivatives have been successfully employed to catalyze the formation of α,β-unsaturated systems in aqueous media. These catalysts are biodegradable and operate under mild conditions, offering a distinct advantage over traditional metal-based or harsh base catalysts.
The ultimate goal is to identify a catalytic system that provides high turnover numbers, excellent product selectivity, and operates under benign conditions (low temperature, atmospheric pressure, and in a green solvent or no solvent). The integration of these advanced catalytic strategies is fundamental to designing a truly sustainable industrial process for this compound.
Reactivity and Mechanistic Investigations of Methyl 6 Oxohept 2 Enoate
Comprehensive Reaction Profile of Methyl 6-oxohept-2-enoate
This compound possesses multiple reactive sites, primarily the α,β-unsaturated ester moiety and the ketone functionality. This dual reactivity allows for a diverse range of chemical transformations.
Nucleophilic Addition Reactions: Michael and Conjugate Additions
The α,β-unsaturated system in this compound is susceptible to nucleophilic attack. The Michael reaction, a type of conjugate addition, is a key transformation for this class of compounds. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. masterorganicchemistry.com This process is thermodynamically controlled and is effective with a variety of nucleophiles, including enolates, amines, and thiols. masterorganicchemistry.comorganic-chemistry.org
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in the presence of a base, which serves to generate the nucleophile. wikipedia.org
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
|---|---|
| Enolates (from ketones, esters, etc.) | α,β-Unsaturated ketones |
| Amines | α,β-Unsaturated aldehydes |
| Thiols | α,β-Unsaturated esters |
| Organocuprates (Gilman reagents) | α,β-Unsaturated nitriles |
This table provides generalized examples of Michael donors and acceptors and is not specific to this compound.
Cycloaddition Reactions: Diels-Alder and 1,3-Dipolar Cycloadditions
This compound can act as a dienophile in Diels-Alder reactions due to its electron-deficient alkene moiety. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, proceeding via a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reaction typically results in the formation of two new carbon-carbon bonds and a cyclohexene (B86901) ring with good stereochemical control. wikipedia.org
In the context of a related compound, methyl 2-oxobut-3-enoate, it has been shown to be a reactive dienophile in normal Diels-Alder reactions with various 1,3-dienes. dtu.dk This suggests that this compound would also participate in such cycloadditions. Furthermore, hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible. wikipedia.org For instance, α,β-unsaturated ketones can react with electron-rich olefins to form dihydropyrans. dtu.dk
1,3-Dipolar cycloadditions represent another class of reactions for forming five-membered heterocyclic rings. researchgate.net These reactions involve a 1,3-dipole reacting with a dipolarophile, such as the alkene in this compound. researchgate.net
Table 2: Diels-Alder Reaction Participants
| Component | Description | Example |
|---|---|---|
| Diene | A conjugated system with four π-electrons. | 1,3-Butadiene |
| Dienophile | An alkene or alkyne that reacts with the diene. | This compound |
This table provides generalized examples of Diels-Alder reaction participants and is not exhaustive.
Redox Transformations: Selective Reduction of Carbonyl and Alkene Moieties, Oxidation Reactions
The two carbonyl groups (ester and ketone) and the carbon-carbon double bond in this compound present opportunities for selective reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to alcohols in the presence of less reactive functional groups like esters. researchgate.net Therefore, treatment of this compound with NaBH₄ would likely reduce the ketone at the C-6 position to a hydroxyl group, leaving the α,β-unsaturated ester intact.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities. The selective reduction of the carbon-carbon double bond in the presence of the carbonyl groups can be achieved through catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) under controlled conditions.
Substitution Reactions Involving this compound Derivatives
While this compound itself is more prone to addition reactions, its derivatives can undergo substitution reactions. For instance, if the ketone at C-6 is reduced to a hydroxyl group, this alcohol could be converted into a good leaving group (e.g., a tosylate) and subsequently be displaced by a nucleophile in an Sₙ2 reaction.
Organometallic Reactions and Cross-Coupling Strategies
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to carbonyl groups. msu.edu In the case of this compound, these reagents could potentially add to the ketone at C-6. Gilman reagents (organocuprates), being softer nucleophiles, are known to favor conjugate addition to α,β-unsaturated systems. youtube.com
Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful methods for forming carbon-carbon bonds. researchgate.net While direct cross-coupling with this compound might be challenging, its derivatives could be employed in such transformations. For example, a vinyl halide derivative could participate in Suzuki or Stille coupling reactions.
Mechanistic Elucidation of Key Transformations of this compound
The mechanism of the Michael addition to this compound begins with the formation of a nucleophile, often an enolate generated by the deprotonation of a dicarbonyl compound with a base. masterorganicchemistry.comyoutube.com This nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comyoutube.com The final step is the protonation of this enolate, typically by a protic solvent or a mild acid, to yield the 1,5-dicarbonyl product. masterorganicchemistry.comyoutube.com
The Diels-Alder reaction is believed to proceed through a single, cyclic transition state in a concerted fashion, meaning all bond-forming and bond-breaking occurs simultaneously without the generation of any intermediates. wikipedia.org The reaction is a pericyclic process, specifically a [4+2] cycloaddition. wikipedia.org
The reduction of the ketone with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide is then protonated in a subsequent workup step to afford the alcohol. libretexts.org
Derivatization Strategies for this compound
The presence of both a ketone and an α,β-unsaturated ester in this compound provides multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives.
Various functional group interconversions can be performed on the this compound framework to access new chemical entities. For instance, the nitro group in derivatives obtained from Michael additions of nitroalkanes can be converted into other functional groups, such as amines or carbonyls, providing a versatile entry point to a range of compounds. nih.gov
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other ester derivatives. The ketone at the C6 position can be transformed into a variety of other functional groups. For example, it can be converted to an oxime, a hydrazone, or, through reductive amination, an amine.
An example of a functional group interconversion on a related β-ketoester is the reduction of a δ-peroxy-β-keto ester to a chiral δ-hydroxy-β-keto ester. nih.gov This type of transformation highlights the potential for selective modifications on the this compound scaffold.
The selective modification of the ketone and the α,β-unsaturated ester is a key strategy for the structural diversification of this compound.
Selective Reduction:
The selective reduction of one of the carbonyl groups or the alkene is a significant challenge. The use of specific reducing agents and conditions can achieve this selectivity. For example, sodium borohydride is known to selectively reduce aldehydes and ketones in the presence of esters. iwu.edu Therefore, it is expected that NaBH₄ would preferentially reduce the ketone at C6 over the ester at C1. The selective reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. nih.gov For instance, in the reduction of a related unsaturated diester, sodium borohydride was found to regioselectively reduce one ester group over the other, with the selectivity attributed to differences in electron density. nih.gov
Selective Addition Reactions:
As previously discussed, Michael additions are a prime example of selective modification of the alkene group. A wide range of nucleophiles, including malonates, nitroalkanes, and amines, can be added to the β-position of the α,β-unsaturated ester. acs.org
The ketone at C6 can undergo selective nucleophilic addition. For example, Grignard reagents or organolithium compounds would be expected to preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl. This allows for the introduction of various alkyl or aryl groups at the C6 position.
The following table summarizes some potential selective modifications of this compound:
| Target Functional Group | Reagent/Condition | Product Type |
| C=C | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated ketoester |
| C=C | Michael Addition (e.g., R₂CuLi) | β-substituted ketoester |
| C=O (Ketone) | NaBH₄ | Hydroxy-unsaturated ester |
| C=O (Ketone) | Grignard Reagent (RMgX) | Tertiary alcohol-unsaturated ester |
| C=O (Ester) | LiAlH₄ (with ketone protection) | Unsaturated diol |
The interplay of these selective transformations allows for the generation of a diverse library of molecules from the this compound scaffold, each with unique structural features and potential applications.
Applications of Methyl 6 Oxohept 2 Enoate in Complex Molecule Synthesis
Methyl 6-oxohept-2-enoate as a Versatile Synthetic Intermediate
The dual reactivity of this compound, possessing both an electrophilic α,β-unsaturated system and a ketone carbonyl group, makes it a valuable tool for synthetic chemists. This combination allows for sequential or tandem reactions to build molecular complexity efficiently.
Precursor in Natural Product Total Synthesis
While direct total syntheses of specific natural products starting from this compound are not extensively documented in readily available literature, its structure makes it an ideal candidate for the synthesis of various natural product classes, particularly those containing cyclopentane (B165970) or cyclohexane (B81311) rings. For instance, the synthesis of jasmonates and prostaglandins (B1171923) often involves the cyclization of acyclic precursors. nih.govmdpi.comnih.gov Methyl jasmonate, a plant hormone, and prostaglandins, which are lipid compounds with diverse physiological effects, share structural motifs that could potentially be derived from the cyclization of a molecule like this compound. acs.orgnih.gov The synthesis of these natural products frequently employs strategies that form the characteristic five-membered ring from a linear chain containing appropriately placed functional groups. libretexts.org
The stereoselective synthesis of the methyl esters of (E)- and (Z)-2-methyl-6-oxohept-2-enoic acid has been reported, highlighting the accessibility of this structural framework. researchgate.net The synthesis of complex natural products often relies on the availability of such chiral building blocks.
Building Block for Heterocyclic Compound Synthesis
The α,β-unsaturated ketone functionality within this compound makes it a suitable substrate for the synthesis of various heterocyclic compounds. General methods for the synthesis of pyridines and pyrimidines often utilize α,β-unsaturated ketones or esters as starting materials. rsc.orgacs.orgnih.govnih.gov
For example, the synthesis of substituted pyridines can be achieved through a formal [3+3] cycloaddition of enamines with unsaturated aldehydes and ketones. nih.gov A copper(II)-catalyzed one-pot cascade reaction of saturated ketones with electron-deficient enamines, which proceeds through an in-situ formed enone intermediate, also yields functionalized pyridines. acs.orgnih.gov Another approach involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to highly substituted pyridines. nih.gov Given its structure, this compound could potentially serve as the unsaturated ketone component in these types of reactions to generate novel pyridine (B92270) derivatives.
Similarly, pyrimidine (B1678525) synthesis can be accomplished through the reaction of α,β-unsaturated ketones with amidines. rsc.org A metal-free approach involves a [3+3] annulation followed by visible-light-enabled photo-oxidation. rsc.org The presence of the α,β-unsaturated ketone moiety in this compound suggests its potential utility in the construction of pyrimidine rings.
Role in the Construction of Carbocyclic and Polycyclic Systems
The construction of carbocyclic and polycyclic systems is a cornerstone of organic synthesis, with applications in the preparation of steroids and terpenes. The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, which are prevalent in these natural products. wikipedia.orgpressbooks.pubfiveable.melibretexts.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgfiveable.me
This compound, as an acyclic α,β-unsaturated ketone, is a potential substrate for the Robinson annulation. For instance, the reaction of an enolate, such as that derived from a cyclic ketone, with this compound could lead to the formation of a bicyclic system. This strategy is central to the synthesis of many steroids and other polycyclic natural products. pressbooks.pub While classic examples of the Robinson annulation often utilize methyl vinyl ketone, the use of more complex, functionalized Michael acceptors like this compound could provide access to more elaborate carbocyclic and polycyclic structures. An enantioselective Robinson-type annulation reaction between β-ketoamides and α,β-unsaturated ketones has also been developed, further expanding the potential applications of this chemistry. acs.org
Applications in Pharmaceutical and Medicinal Chemistry Research
The structural motifs accessible from this compound are of significant interest in the field of pharmaceutical and medicinal chemistry. The ability to synthesize diverse scaffolds allows for the exploration of new chemical space in the search for novel therapeutic agents.
Synthesis of Biologically Relevant Scaffolds and Analogs
The core structures of many biologically active molecules can be accessed through synthetic routes that could potentially employ this compound. The synthesis of prostaglandins, for example, can be achieved from acyclic precursors. libretexts.orgacs.orgnih.gov The structural features of this compound make it a plausible starting material for the synthesis of novel prostaglandin (B15479496) analogs. Prostaglandins are involved in a wide range of physiological processes, and their synthetic analogs are used in the treatment of various conditions. nih.gov
Similarly, jasmonates, which are involved in plant stress responses, represent another class of biologically relevant molecules that could be synthesized from acyclic precursors like this compound. nih.govmdpi.comnih.govresearchgate.net The development of synthetic routes to novel jasmonate analogs could lead to new discoveries in plant biology and agriculture.
The versatility of this compound as a building block allows for the generation of libraries of compounds with diverse structural features. These libraries can then be screened for biological activity against a variety of targets.
Development of Enzyme Inhibitors and Receptor Ligands
The search for potent and selective enzyme inhibitors and receptor ligands is a major focus of medicinal chemistry. The design of these molecules often relies on the synthesis of specific scaffolds that can interact with the target protein. nih.govsoton.ac.uknih.govfrontiersin.orgdovepress.com
Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. nih.govsoton.ac.uknih.govfrontiersin.orgdovepress.com The development of MMP inhibitors is an active area of research. While specific examples are not prevalent in the literature, the functional groups present in this compound could be elaborated to incorporate zinc-binding groups, a common feature of MMP inhibitors.
Nuclear receptors are a class of proteins that are activated by the binding of ligands, such as hormones and vitamins, and are important drug targets. embopress.orgresearcher.lifenih.govnih.govotavachemicals.com The development of selective nuclear receptor modulators is a key strategy in modern drug discovery. The carbocyclic and heterocyclic scaffolds that can be synthesized from this compound could serve as templates for the design of novel nuclear receptor ligands.
Material Science Applications and Polymer Chemistry Research of this compound Derivatives
Despite the interest in bifunctional molecules for the synthesis of novel polymers, dedicated research into the material science applications and polymer chemistry of this compound and its direct derivatives is not extensively documented in publicly available scientific literature. The unique structure of this compound, featuring both an α,β-unsaturated ester and a ketone, theoretically offers potential pathways for polymerization and material functionalization. The vinyl group is susceptible to radical polymerization, while the ketone and ester functionalities could be involved in condensation reactions or post-polymerization modifications.
However, a comprehensive search of established chemical and material science databases reveals a lack of specific studies focusing on the polymerization of this compound or the application of its derivatives in material science. While research exists for structurally similar compounds, such as those based on 6-oxohexanoic acid for the synthesis of functional polycaprolactones, this work does not directly involve the title compound. researchgate.net
Consequently, there is no available data to present on the detailed research findings, including data tables on polymer properties or specific material applications, for this compound. The exploration of this compound's potential in polymer and material science remains an open area for future investigation.
Advanced Spectroscopic and Analytical Characterization of Methyl 6 Oxohept 2 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as the most powerful tool for the definitive structural assignment of Methyl 6-oxohept-2-enoate, providing unambiguous evidence for its carbon skeleton and the relative orientation of its protons.
Application of 1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, specific resonances would be expected for the methyl ester protons, the vinyl protons, the α- and β-protons to the carbonyl and ester groups, and the protons of the keto-alkyl chain.
The ¹³C NMR spectrum complements this by indicating the number of unique carbon atoms and their electronic environments. Key signals would correspond to the ester carbonyl, the ketone carbonyl, the olefinic carbons of the C=C double bond, the methoxy (B1213986) carbon of the ester, and the aliphatic carbons of the heptanoate (B1214049) chain.
To assemble the complete molecular puzzle, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment maps out the ¹H-¹H coupling networks, identifying which protons are adjacent to one another. For instance, it would show correlations between the vinyl protons and the protons on the adjacent methylene (B1212753) group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is crucial for piecing together the entire carbon framework, for example, by showing a correlation from the methyl ester protons to the ester carbonyl carbon, or from the protons adjacent to the ketone to the ketonic carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on standard chemical shift ranges and substituent effects. Actual values may vary.)
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | ~ 2.15 (s) | ~ 29.8 | C-2, C-3 |
| 2 (C=O) | - | ~ 208.0 | H-1, H-3 |
| 3 (CH₂) | ~ 2.75 (t) | ~ 42.5 | C-1, C-2, C-4, C-5 |
| 4 (CH₂) | ~ 2.50 (q) | ~ 25.0 | C-3, C-5, C-6 |
| 5 (CH) | ~ 6.90 (dt) | ~ 145.0 | C-4, C-6, C-7 |
| 6 (CH) | ~ 5.85 (d) | ~ 122.0 | C-4, C-5, C-7 |
| 7 (C=O) | - | ~ 166.5 | H-5, H-6, H-8 |
| 8 (OCH₃) | ~ 3.75 (s) | ~ 51.5 | C-7 |
Stereochemical Elucidation via Advanced NMR Spectroscopy
A key aspect of characterizing this compound is determining the geometry of the C5=C6 double bond, which can exist as either the E or Z isomer. The coupling constant (J) between the vinyl protons (H-5 and H-6) in the ¹H NMR spectrum is a powerful indicator of this stereochemistry. Typically, a larger J-value (around 15-18 Hz) is characteristic of a trans (E) configuration, while a smaller J-value (around 10-12 Hz) suggests a cis (Z) arrangement.
Furthermore, NOESY experiments can provide definitive proof of stereochemistry. In the E isomer, a NOE correlation would be expected between H-5 and the protons on C-4, whereas in the Z isomer, a stronger NOE would be observed between H-6 and the protons on C-4.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₄O₃), the expected exact mass would be calculated and compared to the experimental value, confirming the elemental composition.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| C₉H₁₄O₃ | 170.0943 | [Experimental Value] |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da from the molecular ion.
Loss of the methoxycarbonyl group (-COOCH₃): A neutral loss of 59 Da.
Cleavage adjacent to the ketone: Fragmentation can occur on either side of the C-2 carbonyl group, leading to characteristic acylium ions.
McLafferty rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral alkene.
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the functional groups within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and the extent of conjugation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:
C=O stretching (ester): Around 1720-1740 cm⁻¹
C=O stretching (ketone): Around 1715 cm⁻¹
C=C stretching (alkene): Around 1650 cm⁻¹
C-O stretching (ester): Around 1150-1250 cm⁻¹
The presence of conjugation in the α,β-unsaturated ester system typically lowers the frequency of the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The conjugated π-system of the α,β-unsaturated keto-ester in this compound would give rise to a characteristic absorption maximum (λ_max) in the UV region. The position of this absorption is influenced by the extent of conjugation and the solvent used for the analysis. A π → π* transition would be the most prominent absorption.
Table 3: Summary of Spectroscopic Data for this compound (Note: These are characteristic ranges and actual values may vary.)
| Spectroscopic Technique | Feature | Characteristic Value/Range |
| IR Spectroscopy | Ester C=O Stretch | ~1720-1740 cm⁻¹ |
| Ketone C=O Stretch | ~1715 cm⁻¹ | |
| Alkene C=C Stretch | ~1650 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* Transition (λ_max) | ~210-240 nm |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for the purification, purity assessment, and analysis of organic compounds like this compound. The choice of technique depends on the volatility and polarity of the compound and the specific analytical goal.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For keto esters, GC, particularly when coupled with mass spectrometry (GC-MS), allows for the separation and identification of components in a mixture. For instance, GC-MS has been successfully employed for the structural identification of positional isomers of aliphatic keto acid methyl esters in environmental samples. researchgate.net A study on carbonyl compounds in household products utilized headspace GC/MS after derivatization, demonstrating the technique's sensitivity for aldehydes and ketones. researchgate.net While specific GC parameters for this compound are not detailed in the literature, a typical method would involve a capillary column with a non-polar or medium-polarity stationary phase and a temperature-programmed oven to ensure efficient separation.
High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. researchgate.net For the analysis of methyl esters, HPLC with UV detection is a common approach. scielo.br The ester and ketone chromophores in this compound would allow for detection using a UV detector. A typical HPLC method for fatty acid methyl esters involves a reversed-phase column (e.g., C18) and a mobile phase gradient of methanol (B129727) and a mixture of 2-propanol and hexane. researchgate.net The purity of the compound can be determined by the area of the main peak relative to any impurity peaks.
Table 1: Comparison of GC and HPLC for the Analysis of Keto Esters
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. researchgate.net |
| Detection | Commonly Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.netresearchgate.net | Commonly UV-Vis, Refractive Index (RI), or Mass Spectrometry (MS). researchgate.netscielo.br |
| Derivatization | Sometimes required to increase volatility and thermal stability. researchgate.net | Often not required, but can be used to enhance detection. |
| Application | Purity assessment, identification of volatile impurities, quantitative analysis. | Purity assessment, preparative separation, quantitative analysis. scielo.br |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound can exist as enantiomers if a chiral center is introduced (for example, through asymmetric synthesis), the determination of its enantiomeric excess (ee) is crucial for understanding its stereochemical purity. Chiral chromatography is the most widely used method for this purpose. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz
The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The difference in the stability of these complexes results in different retention times for the two enantiomers, allowing for their quantification. nih.gov
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and Pirkle-type phases. csfarmacie.cz The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. For keto esters, polysaccharide-based CSPs are often effective.
The determination of enantiomeric excess is typically performed using HPLC with a chiral column. heraldopenaccess.us The area of the peaks corresponding to the two enantiomers is integrated, and the ee is calculated using the formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
While a specific chiral HPLC method for this compound is not documented, methods developed for other chiral ketones and esters can serve as a starting point for method development. youtube.com The process would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
Table 2: Common Chiral Stationary Phases for HPLC
| Chiral Stationary Phase (CSP) Type | Common Applications | Separation Principle |
| Polysaccharide-based (e.g., cellulose, amylose) | Broad applicability for a wide range of chiral compounds, including ketones and esters. csfarmacie.cz | Formation of inclusion complexes and hydrogen bonding. |
| Cyclodextrin-based | Separation of compounds that can fit into the cyclodextrin (B1172386) cavity, particularly aromatic compounds. csfarmacie.cz | Inclusion complexation. |
| Pirkle-type (brush-type) | Separation of compounds with π-acidic or π-basic groups. csfarmacie.cz | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Protein-based (e.g., AGP, BSA) | Separation of chiral drugs and other biologically active molecules. | Hydrophobic and electrostatic interactions. |
| Crown Ether-based | Separation of chiral primary amines and amino acids. nih.gov | Host-guest complexation. |
Computational and Theoretical Studies of Methyl 6 Oxohept 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into molecular orbitals and energy landscapes, which are crucial for understanding a compound's behavior.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis of Methyl 6-oxohept-2-enoate, which would identify its most stable three-dimensional structures and the energy barriers between different conformations, has not been documented. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time, providing a dynamic picture of its flexibility and interactions with its environment. nih.govnih.gov There are currently no published MD simulation studies specifically focused on this compound. Such simulations could reveal important information about its behavior in solution or in the presence of biological macromolecules.
In Silico Docking Studies for Ligand-Receptor Interactions of this compound Derivatives
In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger receptor, such as a protein. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates. nih.gov However, there are no available docking studies for this compound or its derivatives in the scientific literature.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgscribd.comyoutube.com These models are predictive tools used to design new compounds with desired characteristics. nih.gov The development of QSAR or QSPR models for this compound has not been reported, which would require a dataset of structurally related compounds with measured activities or properties.
Emerging Research Directions and Future Perspectives for Methyl 6 Oxohept 2 Enoate Research
Expanding the Substrate Scope and Reaction Diversity of Methyl 6-oxohept-2-enoate Transformations
A primary focus of ongoing research is to broaden the range of substrates and reaction types that can effectively utilize this compound and its analogs. The inherent reactivity of its α,β-unsaturated ester and ketone moieties allows for a diverse array of transformations. A key area of development is in domino reactions, where a single synthetic operation triggers a cascade of bond-forming events.
Organocatalytic conjugate additions, for instance, have been shown to be highly effective. The reaction of a 7-oxohept-2-enoate with substrates like nitrostyrene (B7858105) can lead to an ω-nitro-α,β-unsaturated ester. researchgate.net This intermediate can then undergo subsequent intramolecular cyclization to produce highly functionalized cyclohexane (B81311) structures with excellent control over stereochemistry. researchgate.netresearchgate.net Such strategies are valuable for creating complex molecular scaffolds from simple precursors. researchgate.net
Another powerful transformation is the domino Michael–Michael reaction between α,β-unsaturated aldehydes and ethyl (E)-7-oxohept-2-enoate, which yields chiral cyclohexanedicarbaldehydes. rsc.org These reactions demonstrate the potential to construct polyfunctionalized cyclic systems in a single, highly efficient step. rsc.org Research is also exploring radical cyclizations, indicating that the reactive framework of this compound is amenable to various reaction mechanisms beyond traditional polar reactivity. thieme-connect.de
Table 1: Examples of Emerging Reaction Types for this compound and Analogs
| Reaction Type | Reactant Partner (Substrate) | Product Type | Key Feature | Source(s) |
|---|---|---|---|---|
| Organocatalytic Conjugate Addition-Cyclization | Nitrostyrene | Functionalized Cyclohexane Carboester | Forms four stereogenic centers with high diastereoselectivity and enantioselectivity (>99% ee). | researchgate.net, researchgate.net |
| Domino Michael-Michael Reaction | α,β-Unsaturated Aldehydes | Chiral Cyclohexanedicarbaldehydes | Achieves almost pure diastereo- and enantiopure products. | rsc.org |
| Manganese(III) Acetate Mediated Cyclization | (Self, intramolecular) | Bicyclo[3.2.1]octane derivative | Demonstrates utility in radical-based cascade reactions. | thieme-connect.de |
Development of Novel Catalytic Systems for this compound Synthesis and Derivatization
The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound, enabling reactions with higher efficiency, selectivity, and broader substrate compatibility. Organocatalysis has emerged as a particularly powerful tool. researchgate.net Chiral amines, for example, can activate α,β-unsaturated systems through the formation of iminium ions, facilitating a range of asymmetric transformations. researchgate.netrsc.org
Specifically, chiral diphenylprolinol silyl (B83357) ethers have proven effective in catalyzing domino reactions involving enoate substrates, leading to products with high enantioselectivities (88–95% ee). rsc.org The mechanism often involves a dual activation mode, where the catalyst engages both the nucleophile and the electrophile to control the reaction's stereochemical outcome. researchgate.net
Beyond organocatalysis, photoredox catalysis represents a promising frontier. acs.org While not yet demonstrated directly on this compound, related α-ketoesters have been successfully dimerized using visible light photocatalysts like [Ru(bpy)₃]Cl₂. acs.org This suggests that the reactive functional groups within this compound could be amenable to activation via photocatalytic cycles, opening pathways for novel carbon-carbon bond formations under mild conditions. acs.org
Table 2: Novel Catalytic Systems for Enoate Transformations
| Catalyst Type | Catalyst Example | Reaction | Key Advantage | Source(s) |
|---|---|---|---|---|
| Chiral Amine Organocatalyst | (S)-Diphenylprolinol Triethylsilyl Ether | Domino Michael-Michael Reaction | High yields (83–98%) and excellent enantioselectivities (88–95% ee). | rsc.org |
| Thiourea-Primary Amine Organocatalyst | Not specified | Michael Addition | Cooperative activation of electrophile and nucleophile. | researchgate.net |
| Visible Light Photocatalyst | [Ru(bpy)₃]Cl₂ with a sacrificial electron donor | Reductive Dimerization (on related α-ketoesters) | Utilizes visible light, offers complementary reactivity to thermal methods. | acs.org |
Integration with Flow Chemistry and Automated Synthetic Methodologies
The integration of continuous flow chemistry offers a paradigm shift for the synthesis and transformation of molecules like this compound. europa.eu Flow chemistry provides significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling and automation. beilstein-journals.orgsyrris.com
Reactions common to the chemistry of this compound, such as Michael additions, are particularly well-suited for flow reactors. beilstein-journals.org The precise temperature control afforded by microreactors can suppress side reactions and improve selectivity in exothermic processes. beilstein-journals.org Furthermore, flow systems allow for the generation and immediate use of unstable reagents, minimizing decomposition and improving process safety. syrris.com
The development of automated, multi-step flow syntheses is a major goal in modern chemistry. sioc-journal.cn By integrating reactors, purification modules, and in-line analytical tools, complex molecules can be assembled in a continuous, streamlined fashion. syrris.com Applying this methodology to the synthesis and derivatization of this compound could accelerate the discovery of new derivatives and enable more efficient production of key intermediates for various applications. europa.eu This approach is particularly valuable in the pharmaceutical industry for rapid library synthesis and process development. europa.eu
Advanced Derivatization Strategies for Enhanced Synthetic Utility and Modular Synthesis
The strategic derivatization of this compound is key to its application as a versatile building block in modular synthesis. Its bifunctional nature allows for selective manipulation to install new functionalities, paving the way for the construction of complex molecular architectures.
One powerful strategy involves using the initial reaction product of this compound as a scaffold for further transformations. For instance, the highly functionalized cyclohexane carboesters formed from organocatalytic domino reactions serve as advanced intermediates. researchgate.netresearchgate.net These adducts have been successfully converted into precursors for the total synthesis of natural products such as (-)-α- and (-)-β-lycorane, demonstrating a clear path from a simple starting material to a complex biological target. researchgate.net
Another approach involves the introduction of functional group handles for subsequent coupling reactions. For example, related hydroxy-enoate precursors can be converted to their corresponding bromo-derivatives. acs.org This transformation converts a hydroxyl group into a good leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions, thereby enhancing the modularity of the synthetic route. acs.org These strategies underscore the role of this compound not just as a reactant, but as a platform for the divergent synthesis of diverse chemical entities.
Exploration of New Application Domains in Chemical and Material Science Research
While this compound is primarily recognized for its role in organic synthesis, its inherent chemical properties suggest potential applications in other scientific fields, particularly material science. The conjugated α,β-unsaturated ester system is a key structural feature that could be exploited in the design of functional materials.
Research on structural analogs, such as Methyl 5-oxohept-6-enoate, has shown that the conjugated enone system can be utilized in polymer chemistry. vulcanchem.com Through copolymerization with other monomers like styrene (B11656) derivatives, it is possible to create materials with specific optical properties, such as UV-absorbing coatings. vulcanchem.com The electronic nature of the conjugated system in this compound could similarly be harnessed for the development of novel polymers and functional materials.
The ability of this compound and its derivatives to form complex cyclic and bicyclic systems also opens doors to applications in medicinal chemistry and chemical biology. The scaffolds produced are often found in biologically active natural products, suggesting that libraries of this compound derivatives could be screened for potential therapeutic properties. researchgate.netvulcanchem.com Future research will likely focus on exploring these untapped applications, expanding the impact of this versatile chemical compound beyond the traditional boundaries of synthetic methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
